molecular formula C14H16N4S B2437441 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine CAS No. 2380169-80-0

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine

Cat. No.: B2437441
CAS No.: 2380169-80-0
M. Wt: 272.37
InChI Key: WBKANXVHYPPDDZ-UHFFFAOYSA-N
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Description

The compound “5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine, azetidine, and thieno[3,2-c]pyridine. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and azetidine rings, followed by the construction of the thieno[3,2-c]pyridine system. The exact synthetic route would depend on the available starting materials and the desired substitution pattern on the final product .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring systems, including a pyrimidine (a six-membered ring with two nitrogen atoms), an azetidine (a four-membered ring with one nitrogen atom), and a thieno[3,2-c]pyridine (a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring). The exact three-dimensional structure would depend on the specific substituents on these rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heteroatoms (nitrogen and sulfur) and any substituents on the rings. The pyrimidine and pyridine rings are aromatic and would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could result in the compound having a dipole moment, which would affect its solubility in different solvents. The aromatic rings could also contribute to the compound’s UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing pyrimidine rings are often involved in interactions with enzymes and receptors in the body, as the pyrimidine ring is a component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential as a therapeutic agent .

Properties

IUPAC Name

5-(1-pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-4-15-14(16-5-1)18-9-12(10-18)17-6-2-13-11(8-17)3-7-19-13/h1,3-5,7,12H,2,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKANXVHYPPDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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